molecular formula C8H13NOS2 B2691696 N-(1,4-Dithian-2-ylmethyl)prop-2-enamide CAS No. 1602453-35-9

N-(1,4-Dithian-2-ylmethyl)prop-2-enamide

Cat. No.: B2691696
CAS No.: 1602453-35-9
M. Wt: 203.32
InChI Key: LTKHLAPRBRMWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-Dithian-2-ylmethyl)prop-2-enamide is an acrylamide derivative featuring a 1,4-dithiane ring system. The compound combines the reactive α,β-unsaturated carbonyl group of prop-2-enamide (acrylamide) with the sulfur-rich 1,4-dithiane moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-(1,4-dithian-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS2/c1-2-8(10)9-5-7-6-11-3-4-12-7/h2,7H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKHLAPRBRMWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CSCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally relevant for comparison:

A. 2-Iodo-N-(prop-2-yn-1-yl)acetamide ()
  • Structure : Features an iodoacetamide core with a propargylamine substituent.
  • Synthesis : Prepared via EDCI/DMAP-mediated coupling of 2-iodoacetic acid and propargylamine in dichloromethane, yielding 5% after purification .
  • Key Differences :
    • The propargyl group introduces alkyne reactivity, contrasting with the α,β-unsaturated acrylamide in the target compound.
    • The iodine atom may enable halogen-bonding or radiolabeling applications, whereas the dithiane group in the target compound could enhance metal coordination or redox stability.
B. N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide ()
  • Structure : Contains a piperidine ring substituted with phenethyl and phenyl groups, linked to an acrylamide.
  • The dithiane ring in the target compound may confer distinct solubility or metabolic stability compared to the piperidine-aromatic system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.